molecular formula C17H29NO B4725441 N,N-diethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine

N,N-diethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine

Cat. No.: B4725441
M. Wt: 263.4 g/mol
InChI Key: NHGHDCGNJIPCHV-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine is a tertiary amine compound characterized by the presence of a nitrogen atom bonded to three organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,3,5-trimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate alkyl halide to form 2,3,5-trimethylphenoxybutane.

    Amination: The phenoxy intermediate is then subjected to a reaction with diethylamine under basic conditions to introduce the amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N,N-diethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine: Unique due to its specific structural arrangement and functional groups.

    N,N-dimethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine: Similar structure but with different alkyl substituents on the nitrogen atom.

    N,N-diethyl-4-(2,3,5-trimethylphenoxy)butan-2-amine: Variation in the position of the amine group.

Uniqueness

This compound stands out due to its specific combination of diethylamine and trimethylphenoxy groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-6-18(7-2)10-8-9-11-19-17-13-14(3)12-15(4)16(17)5/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGHDCGNJIPCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=CC(=CC(=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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